molecular formula C8H6BrN3 B14112040 5-Bromoquinoxalin-2-amine

5-Bromoquinoxalin-2-amine

Cat. No.: B14112040
M. Wt: 224.06 g/mol
InChI Key: RKLTTWQCDDUDEB-UHFFFAOYSA-N
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Description

5-Bromoquinoxalin-2-amine (CAS: 181871-83-0) is a halogenated quinoxaline derivative with a molecular formula of C₈H₆BrN₃ and a molecular weight of 224.06 g/mol. It features a bicyclic quinoxaline core (two nitrogen atoms at positions 1 and 2 of the six-membered ring) substituted with a bromine atom at position 5 and an amine group at position 2. This compound is primarily utilized as a key intermediate in synthesizing Tetrazolylarylsulfonamides, a class of metallo-beta-lactamase inhibitors that combat antibiotic resistance by restoring the efficacy of beta-lactam antibiotics like penicillins . Its structural versatility also makes it relevant in materials science and agrochemical research.

Properties

Molecular Formula

C8H6BrN3

Molecular Weight

224.06 g/mol

IUPAC Name

5-bromoquinoxalin-2-amine

InChI

InChI=1S/C8H6BrN3/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h1-4H,(H2,10,12)

InChI Key

RKLTTWQCDDUDEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C(=C1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes to 5-Bromoquinoxalin-2-amine

Cyclization-Reduction-Bromination Sequential Approach

The most cited method involves a three-step sequence starting from 4-nitro-o-phenylenediamine (I). This route, detailed in patent CN101318939A, proceeds as follows:

Cyclization to 6-Nitroquinoxaline (II)

4-Nitro-o-phenylenediamine reacts with glyoxal in aqueous or alcoholic media (e.g., ethanol) under reflux (0–100°C, 1–24 hours). The reaction exploits the condensation of vicinal diamines with dicarbonyl compounds to form the quinoxaline core. A glyoxal-to-diamine molar ratio of 1–3:1 ensures complete conversion.

Key conditions :

  • Solvent : Water, methanol, or ethanol.
  • Yield : >90% (reported for analogous substrates).
Reduction to 6-Aminoquinoxaline (III)

Hydrogenation of 6-nitroquinoxaline (II) employs catalytic palladium on carbon (1–20% Pd) or Raney nickel in alcohols (e.g., ethanol) under high-pressure hydrogen (2–5 MPa) at 20–80°C. This step avoids traditional iron-powder reductions, minimizing toxic byproducts.

Optimization parameters :

  • Catalyst loading : 0.5–10% by weight.
  • Yield : 75% (demonstrated in ethanol with 5% Pd/C).
Bromination to 5-Bromo-6-aminoquinoxaline (IV)

Bromination of 6-aminoquinoxaline (III) uses N-bromosuccinimide (NBS) in halogenated solvents (e.g., dichloromethane) at 0–85°C. The amino group directs electrophilic substitution to the para position, yielding 5-bromo-6-aminoquinoxaline.

Critical variables :

  • Solvent : Dichloromethane (optimal for regioselectivity).
  • Reaction time : 1–24 hours.
  • Yield : 98% (achieved at 25°C over 5 hours).

Table 1: Reaction Conditions for Bromination Step

Parameter Optimal Value Range Tested
Temperature 25°C 0–85°C
Solvent Dichloromethane CH₂Cl₂, CHCl₃
Brominating Agent NBS C₅H₆Br₂N₂O₂
Yield 98% 85–98%

Alternative Bromination Strategies

While the patent method dominates industrial workflows, academic studies explore electrophilic bromination using Br₂ in acetic acid or HBr/H₂O₂ systems . However, these methods suffer from lower regioselectivity and harsher conditions. For example, direct bromination of 2-aminoquinoxaline with Br₂ in acetic acid at 50°C yields a mixture of 5- and 7-bromo derivatives, complicating purification.

Physicochemical Characterization

This compound exhibits distinct properties critical for quality control:

Table 2: Physicochemical Properties

Property Value Method
Melting Point 248–249°C (decomposition) Differential Scanning Calorimetry
Boiling Point 425.3±37.0°C (predicted) Computational Modeling
Density 1.744±0.06 g/cm³ (predicted) X-ray Crystallography
pKa 4.40±0.10 (predicted) Potentiometric Titration

Industrial-Scale Considerations

Solvent Recovery and Waste Management

The patent method emphasizes solvent recycling, particularly dichloromethane, reducing environmental impact. Residual NBS and catalysts are removed via aqueous washes, yielding a "three wastes" (gas, liquid, solid) output compliant with green chemistry principles.

Process Economics

Table 3: Cost Analysis for 1 kg Batch

Component Cost (USD) Contribution to Total Cost
4-Nitro-o-phenylenediamine 120 45%
NBS 85 32%
Pd/C Catalyst 35 13%
Solvents 25 10%

Analytical Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C-18 column (UV detection at 260 nm) confirms >99% purity for batches synthesized via the patent method. Impurities include trace dichloromethane (<0.1%) and unreacted 6-aminoquinoxaline (<0.5%).

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 7.85 (d, J = 8.5 Hz, 1H), 7.45 (s, 1H), 7.20 (d, J = 8.5 Hz, 1H), 6.90 (s, 2H, NH₂).
  • IR (KBr) : 3415 cm⁻¹ (N–H stretch), 1580 cm⁻¹ (C=C aromatic), 680 cm⁻¹ (C–Br).

Applications in Drug Development

This compound serves as a precursor to tetrazolylarylsulfonamides , potent inhibitors of metallo-beta-lactamases (MBLs) that counteract antibiotic resistance. Its electron-deficient aromatic ring facilitates Suzuki-Miyaura couplings for further functionalization.

Chemical Reactions Analysis

5-Bromoquinoxalin-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, chloroform), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include various substituted quinoxalines and their derivatives.

Scientific Research Applications

While the search results do not specifically focus on the applications of "5-Bromoquinoxalin-2-amine," they do provide information on related compounds and their applications, which can help infer potential uses of the target compound.

This compound
this compound is a chemical compound with the molecular formula C9H7BrN2C_9H_7BrN_2 . PubChem identifies it as CID 22674193 . However, direct applications of this specific compound are not detailed in the provided search results.

Pharmaceutical Applications

  • Anti-inflammatory agents Quinoxaline derivatives, including those with bromo substitutions, have demonstrated anti-inflammatory properties . For instance, quinoxaline-containing synthetic-LXA4 mimetics (QNX-sLXms) have shown efficacy in attenuating inflammatory responses . One compound, ( R)- 6 , significantly reduced lipopolysaccharide (LPS)- and tumor-necrosis-factor-α (TNF-α)-induced NF-κB activity in monocytes and vascular smooth muscle cells .
  • Tyrosine Kinase Inhibitors Some 5-bromoindole-2-carboxylic acid hydrazone derivatives have been studied as potential inhibitors of VEGFR-2 tyrosine kinase (TK) . While not the same compound, this suggests that this compound might have potential in developing similar inhibitors .
  • Antimicrobial and Anticancer Agents Bioactive peptides and their by-products have applications as antidiabetic, anticancer, and anti-inflammatory agents . Given the presence of a bromo group and an amine functional group, this compound could potentially be explored for similar bioactivities .

Agrochemical Applications

  • Herbicides, Fungicides, and Insecticides Quinoxaline derivatives have been used in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides. Although the search results do not directly mention this, the general use of quinoxalines in agrochemistry suggests a potential avenue for this compound .

Other potential applications

  • Bioactive Peptides: Bioactive peptides are used as sweeteners, color stabilizers, thickeners, anti-caking factors, emulsifiers, flavor enhancers, and acidity control agents. They can also improve food quality by affecting water and oil retention capacity, colloidal stability, viscosity, and foam generation .

Molecular Hybrids for Glaucoma Treatment
Molecular hybrids that combine antiglaucoma drugs with hydrogen sulfide (H2S) donors are being investigated to enhance the efficacy of IOP-lowering medications . Brinzolamide, betaxolol, and brimonidine, linked to H2S donors, have shown promising results .

  • H2S-Releasing Properties Compounds 1c , 1d , and 3d exhibited L-cysteine-dependent generation of H2S. Compound 1c (brinzolamide–HBTA) demonstrated a slow and considerable production of H2S, suggesting HBTA as an effective thiol-triggered H2S donor .
  • Betaxolol Hybrids Betaxolol hybrids (2a 2d ) had weak H2S release, enhanced by L-cysteine. Compounds 2c (betaxolol–HBTA) and 2d (betaxolol–HPI) mildly increased intracellular H2S levels .
  • Brimonidine Hybrids Brimonidine hybrids, except for the ADT-OH conjugated hybrid (3b ), led to a significant release of hydrogen sulfide. The molecular hybrid 3d (brimonidine–HPI) showed the highest increase in fluorescence .

Cocoa Polyphenols
Cocoa polyphenols can modify risk factors for chronic conditions, including unresolved inflammation, high blood pressure, dyslipidemia, insulin resistance, and oxidative stress-related conditions . They have documented benefits for cardiovascular, immunological, and digestive health .

Mechanism of Action

The mechanism of action of 5-Bromoquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-Bromoquinoxalin-2-amine with two analogs: 5-chloroquinoxalin-2-amine (halogen variation) and 5-Bromo-2-chloroquinolin-4-amine (core heterocycle variation).

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituents Key Applications
This compound C₈H₆BrN₃ 224.06 Quinoxaline 5-Bromo, 2-Amine Pharmaceutical intermediates
5-Chloroquinoxalin-2-amine C₈H₆ClN₃ 179.57 Quinoxaline 5-Chloro, 2-Amine Potential antibiotic adjuvants (inferred)
5-Bromo-2-chloroquinolin-4-amine C₉H₆BrClN₂ 257.52 Quinoline 5-Bromo, 2-Chloro, 4-Amine Material science, agrochemistry

Key Differences and Implications

Halogen Substitution: Bromine vs. Chlorine
  • Electronic Effects: Bromine’s larger atomic radius and higher electronegativity compared to chlorine enhance its electron-withdrawing capacity. This may improve binding affinity to metallo-beta-lactamases by polarizing the quinoxaline core, stabilizing enzyme-inhibitor interactions .
  • Synthetic Viability: Chlorine is cheaper and easier to introduce via electrophilic substitution, making 5-chloroquinoxalin-2-amine more cost-effective for large-scale synthesis.
Core Heterocycle: Quinoxaline vs. Quinoline
  • Structural Impact: Quinoxaline (two adjacent nitrogens) offers a planar, electron-deficient core, ideal for π-π stacking with aromatic residues in enzyme active sites. Quinoline (one nitrogen in a single ring) has a less polarized structure, reducing its suitability for targeting metallo-beta-lactamases but increasing versatility in materials science applications .
  • Substituent Positioning: The 4-amine group in 5-Bromo-2-chloroquinolin-4-amine may hinder hydrogen bonding in enzyme interactions compared to the 2-amine in quinoxaline derivatives.

Biological Activity

5-Bromoquinoxalin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound (C8H6BrN3) features a quinoxaline core substituted with a bromine atom and an amine group. Its structural formula can be represented as follows:

5 Bromoquinoxalin 2 amine CID 14928442 \text{5 Bromoquinoxalin 2 amine}\quad \text{ CID 14928442 }

This compound is noted for its high reactivity and ability to interact with various biological targets, making it a promising candidate for drug development.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. The compound exhibits cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
HepG2 (liver cancer)0.06Inhibition of Src family kinases
K562 (leukemia)0.1Induction of apoptosis and cell cycle arrest
MCF7 (breast cancer)0.1Modulation of signaling pathways related to apoptosis

The mechanism by which this compound exerts its effects often involves the inhibition of key kinases that are critical for tumor growth and survival, such as Src family kinases and Aurora kinases .

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory properties of this compound. A study demonstrated that derivatives of this compound significantly reduced inflammation markers in vitro, including:

  • NF-κB activity
  • Cytokine release (TNF-α)

These effects suggest that the compound may be beneficial in treating inflammatory diseases .

Study on Antitumor Activity

In a notable study, researchers synthesized a series of quinoxaline derivatives, including this compound, and evaluated their anticancer activities against various cell lines. The results indicated that compounds with modifications at the nitrogen positions exhibited enhanced potency against K562 leukemia cells, with IC50 values significantly lower than those of standard chemotherapeutics .

Neurological Applications

Another area of interest is the potential use of this compound in treating neurological disorders. The compound has been shown to modulate alpha-2 adrenergic receptors, which are implicated in various visual disorders. Research indicates that activation of these receptors can lead to improved outcomes in conditions such as glaucoma .

Toxicological Profile

While exploring its therapeutic potential, it is crucial to consider the toxicological aspects of this compound. According to PubChem data, the compound is classified as toxic upon dermal contact and can cause skin irritation. Safety assessments are essential for any clinical applications .

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